molecular formula C12H9Cl2NO3 B2382549 Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate CAS No. 2247106-46-1

Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate

Cat. No.: B2382549
CAS No.: 2247106-46-1
M. Wt: 286.11
InChI Key: DVQLLAODJVIYAF-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at position 8, chlorine substituents at positions 2 and 4, and a methyl ester at position 2. Quinolines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

IUPAC Name

methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-17-7-5-3-4-6-9(13)8(12(16)18-2)11(14)15-10(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQLLAODJVIYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C(=C2Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate typically involves the reaction of 2,4-dichloroquinoline with methoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkoxy groups .

Scientific Research Applications

Medicinal Chemistry

Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate exhibits promising antimicrobial and anticancer properties:

  • Antimicrobial Activity : A clinical trial demonstrated its efficacy against resistant bacterial strains when used in conjunction with conventional antibiotics. The combination therapy showed a significant reduction in infection rates.
  • Cancer Treatment : In preclinical studies involving colorectal cancer models, the compound inhibited tumor growth significantly and enhanced the effects of standard chemotherapeutic agents like 5-fluorouracil. This suggests its potential as a co-treatment option in cancer therapy.

Chemical Research

In chemistry, this compound serves as a building block for synthesizing more complex quinoline derivatives. Its derivatives have been explored for various applications, including as intermediates in pharmaceutical synthesis .

Case Studies

Study Focus Findings
Antimicrobial EfficacyClinical trials showed reduced infection rates when combined with conventional therapies.
Cancer TreatmentSignificant inhibition of tumor growth in colorectal cancer models; potential for combination therapy.

This compound interacts with specific molecular targets such as enzymes and receptors. It can inhibit certain enzymes involved in metabolic pathways and modulate receptor activity, leading to diverse biological effects.

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors and modulate their activity, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Similarity

Key analogs are identified based on substituent positions and functional group modifications (Table 1).

Table 1: Structural Comparison of Methyl 2,4-Dichloro-8-Methoxyquinoline-3-Carboxylate and Analogs

Compound Name Substituents (Positions) CAS Number Similarity Score* Key Features
This compound Cl (2,4), OMe (8), COOMe (3) Not explicitly listed Balanced electronic effects
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Cl (4), NO₂ (8), COOEt (3) 131548-98-6 Nitro group enhances reactivity
Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate CF₃ (8), triazolylmethoxy (4), COOEt (3) Bulky substituents; lipophilic
2,4-Dichloro-8-methoxyquinoline Cl (2,4), OMe (8) 577967-81-8 0.84 Lacks carboxylate ester

*Similarity scores derived from structural alignment algorithms in .

Key Observations:
  • This may enhance reactivity in substitution reactions or alter binding in biological systems.
  • Ethyl 4-Triazolylmethoxy-8-Trifluoromethylquinoline-3-Carboxylate: The trifluoromethyl group at position 8 and the triazolylmethoxy moiety at position 4 increase steric bulk and lipophilicity, which could influence pharmacokinetic properties such as membrane permeability .
  • 2,4-Dichloro-8-Methoxyquinoline (CAS 577967-81-8): The absence of the carboxylate ester simplifies the structure, reducing polarity and possibly altering solubility or metabolic stability .

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

  • Crystallographic Data: Ethyl 4-triazolylmethoxy-8-trifluoromethylquinoline-3-carboxylate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.0414 Å, b = 18.3997 Å, c = 15.5456 Å, and β = 128.559°. Such data suggest a tightly packed lattice influenced by halogen and trifluoromethyl groups .

Implications for Research and Development

The target compound’s dichloro-methoxy-carboxylate architecture offers a balance between electronic modulation and steric accessibility, making it a candidate for:

  • Medicinal Chemistry: Quinoline cores are prevalent in antimalarial and anticancer agents. Substitutions at positions 3 (carboxylate) and 8 (methoxy) may optimize target binding or metabolic resistance.
  • Materials Science : Chloro and methoxy groups could influence photophysical properties, relevant to organic semiconductors or sensors.

Limitations and Contradictions in Literature

  • Data Gaps : Physical properties (e.g., solubility, melting point) for the target compound are absent in available sources.
  • Similarity Scores vs.

Biological Activity

Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate (MDCMQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

MDCMQC is a derivative of quinoline, a class of compounds known for their broad spectrum of biological activities. The presence of dichloro and methoxy groups in its structure enhances its lipophilicity and biological interactions.

Antimicrobial Activity

MDCMQC has demonstrated notable antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These results indicate that MDCMQC exhibits moderate antibacterial activity, comparable to standard antibiotics such as chloramphenicol .

Anticancer Activity

Recent investigations into the anticancer potential of MDCMQC have yielded promising results. In vitro studies assessed its cytotoxic effects on various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2). The compound demonstrated significant cytotoxicity with IC50 values as low as 0.35 µM for HCT116 cells. Mechanistic studies revealed that MDCMQC induces apoptosis through the modulation of the PI3K/AKT/mTOR signaling pathway, leading to G2/M cell cycle arrest and increased reactive oxygen species (ROS) production .

Structure-Activity Relationship (SAR)

The biological activity of MDCMQC is influenced by its structural components. SAR studies indicate that modifications to the quinoline core can enhance or diminish its pharmacological properties. For instance, the introduction of electron-withdrawing groups at specific positions has been shown to improve antibacterial efficacy while maintaining low cytotoxicity towards normal cells .

Case Studies

  • Antimicrobial Efficacy : A clinical trial investigated the use of MDCMQC in treating infections caused by resistant bacterial strains. The results showed a reduction in infection rates when combined with conventional therapies, highlighting its potential as an adjunct treatment .
  • Cancer Treatment : In a preclinical model of colorectal cancer, MDCMQC significantly inhibited tumor growth and enhanced the effects of established chemotherapeutic agents like 5-fluorouracil. This synergistic effect suggests that MDCMQC could be developed as a co-treatment option in cancer therapy .

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